molecular formula C6H14BNO2 B1390178 (1-Methylpiperidin-4-yl)boronic acid CAS No. 706748-53-0

(1-Methylpiperidin-4-yl)boronic acid

Cat. No.: B1390178
CAS No.: 706748-53-0
M. Wt: 142.99 g/mol
InChI Key: HFHBLPSKMYOFOB-UHFFFAOYSA-N
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Description

“(1-Methylpiperidin-4-yl)boronic acid” is a chemical compound with the molecular formula CHBNO . It is also known by other names such as “(1-Methyl-4-piperidinyl)boronic acid”, “(1-Methyl-4-piperidinyl)borsäure” in German, and “Acide (1-méthyl-4-pipéridinyl)boronique” in French .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with a methyl group and a boronic acid group attached to it . The average mass of the molecule is 142.992 Da and the monoisotopic mass is 143.111755 Da .

Safety and Hazards

The safety data sheet for a similar compound, 1-methyl-4-(piperidin-4-yl)-piperazine, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear eye protection/face protection and to wash with plenty of water in case of skin contact .

Future Directions

Piperidine derivatives, including “(1-Methylpiperidin-4-yl)boronic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic applications of these compounds and improving their synthesis methods.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO2/c1-8-4-2-6(3-5-8)7(9)10/h6,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHBLPSKMYOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(CC1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666210
Record name (1-Methylpiperidin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706748-53-0
Record name (1-Methylpiperidin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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